2-(2,6-Dimethylpiperidin-1-yl)acetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOSAIIVENGARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509348 | |
| Record name | (2,6-Dimethylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-28-5 | |
| Record name | (2,6-Dimethylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile as an Acyl Anion Equivalent
Introduction: The Challenge of Polarity Inversion and the Utility of Acyl Anion Equivalents
In the realm of organic synthesis, the carbonyl group is a cornerstone of molecular architecture. Characterized by an electrophilic carbon atom, its typical reactivity involves attack by nucleophiles. However, the ability to reverse this intrinsic polarity—a concept known as "umpolung"—and make the carbonyl carbon nucleophilic opens up a powerful and non-traditional avenue for carbon-carbon bond formation. This conceptual reversal is achieved through the use of acyl anion equivalents, which are synthons that behave as if they were acyl anions (R-C=O⁻).[1] Direct generation of an acyl anion is generally not feasible due to the electrophilic nature of the carbonyl carbon.[1] Therefore, chemists have developed a variety of masked functionalities that can be deprotonated to form a nucleophilic species and later unmasked to reveal the desired carbonyl group.[2][3]
Among the diverse array of acyl anion equivalents, α-aminonitriles have emerged as particularly versatile and powerful tools.[4] This guide focuses on a specific and highly effective member of this class: 2-(2,6-dimethylpiperidin-1-yl)acetonitrile. The strategic incorporation of the sterically hindered 2,6-dimethylpiperidine moiety confers unique reactivity and stability to this reagent, making it an invaluable asset in the synthesis of complex molecules, particularly within the pharmaceutical and drug development sectors.
2-(2,6-Dimethylpiperidin-1-yl)acetonitrile: A Superior Acyl Anion Synthon
The structure of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile is key to its function. The electron-withdrawing nitrile group acidifies the adjacent α-proton, allowing for its removal by a strong base to generate a stabilized carbanion. The adjacent nitrogen atom also plays a crucial role in stabilizing this anion. The presence of the two methyl groups at the 2 and 6 positions of the piperidine ring provides significant steric hindrance.[5][6] This steric shield is not merely a passive feature; it actively directs the reactivity of the generated anion and influences the stability of the molecule.
Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile
The preparation of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile is typically achieved through a variation of the Strecker synthesis.[7][8] This well-established reaction involves the condensation of an aldehyde (in this case, formaldehyde) with an amine (2,6-dimethylpiperidine) and a cyanide source.
Caption: Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile.
Mechanism of Action: From α-Aminonitrile to Nucleophilic Acyl Anion Equivalent
The utility of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile as an acyl anion equivalent hinges on the deprotonation of the α-carbon. This is typically accomplished using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures to prevent side reactions.
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Whitepaper: Mechanistic Profiling of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile — Covalent Target Engagement and Metabolic Liability
Target Audience: Drug Development Professionals, Toxicologists, and Medicinal Chemists Document Type: Advanced Technical Guide
Executive Summary & Structural Causality
In contemporary medicinal chemistry, the
Unlike standard aliphatic nitriles, the integration of a structurally hindered cyclic amine (the 2,6-dimethylpiperidine ring) immediately adjacent to the cyanomethyl group drastically alters the molecule's electronic and steric landscape. As a Senior Application Scientist evaluating this compound, the causality behind selecting the 2,6-dimethyl substitution is clear: the bulky methyl groups sterically shield the amine’s lone pair. In the cis-isomer (where both methyls occupy equatorial positions in the piperidine chair), this conformation projects the highly electrophilic nitrile carbon into an optimal trajectory for targeted covalent interaction, while simultaneously suppressing non-specific nucleophilic adduction[1].
However, molecules containing the
Pharmacological MoA: Reversible Covalent Target Engagement
The primary therapeutic utility of
The Covalent Mechanism:
When 2-(2,6-dimethylpiperidin-1-yl)acetonitrile enters a protease active site, initial non-covalent interactions (driven by the lipophilic piperidine ring) orient the molecule. The cyano group (
The reversibility is a critical safety feature. Unlike irreversible Michael acceptors or epoxide warheads, the (thio)imidate bond can hydrolyze over time, releasing the intact target enzyme and restoring biological function. This avoids the long-term immunogenic toxicity often associated with permanent protein adduction.
Reversible covalent target engagement by the electrophilic nitrile warhead.
Toxicological MoA: CYP450-Mediated Bioactivation Liability
Despite high target affinity, aliphatic
The Bioactivation Pathway:
When exposed to human liver microsomes, NADPH-dependent cytochrome P450 monooxygenases (predominantly CYP3A4) catalyze the
Hepatic CYP450-mediated alpha-hydroxylation leading to cyanide release and detoxification.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, standard single-point assays are insufficient. As experienced researchers, we must build self-validating internal controls directly into the methodology to differentiate between true mechanism and artifact.
Protocol 1: Validation of Reversible Covalent Binding (Intact Mass LC-MS)
Causality behind the design: To prove the MoA is a reversible covalent bond rather than a permanent artifact, we employ a "dilution-dialysis" trigger. If the covalent bond is truly reversible, mass shifts observed in LC-MS must completely revert to the baseline apo-enzyme mass post-dialysis.
-
Incubation: Incubate
Target Enzyme with 2-(2,6-dimethylpiperidin-1-yl)acetonitrile in HEPES buffer (pH 7.4) for 60 minutes at 37°C. -
Initial LC-MS Profiling: Inject an aliquot onto an intact protein LC-QTOF-MS (e.g., C4 column, 5-95% Acetonitrile/Water gradient with 0.1% Formic Acid).
-
Expected Result: The mass spectrum must show an increase corresponding precisely to the mass of the intact inhibitor molecule (+
), confirming direct covalent adduction.
-
-
Dialysis (The Validation Step): Transfer the remaining complex into a 10 kDa MWCO dialysis cassette against
of inhibitor-free HEPES buffer at 4°C for 24 hours, changing the buffer twice. -
Re-Analysis: Analyze the dialysate via LC-MS under identical conditions.
-
Self-Validation: The +
peak must disappear, fully restoring the native mass of the apo-enzyme, confirming the thioimidate/imidate bond is highly dynamic and thermodynamically reversible.
-
Self-validating workflow for confirming reversible covalent inhibition via Intact Protein LC-MS.
Protocol 2: CYP-Mediated Cyanide Release Trapping Assay
Causality behind the design: To prove HCN generation is an enzymatic process and not the result of intrinsic chemical instability in the assay buffer, a negative control lacking NADPH is mandatory. We trap the volatile HCN with naphthalene-2,3-dicarboxaldehyde (NDA) to form a stable, quantifiable fluorophore.
-
Assay Assembly: In a 96-well plate, combine
Human Liver Microsomes (HLMs) and 2-(2,6-dimethylpiperidin-1-yl)acetonitrile in Potassium Phosphate buffer (pH 7.4). -
Control Segregation: Divide into two distinct groups: '+NADPH' and '-NADPH' (Self-Validation Control).
-
Initiation: Add
NADPH to the '+NADPH' wells to initiate CYP450 activity. Incubate at 37°C for 30 minutes. -
Quenching & Derivatization: Stop the reaction by adding an equal volume of cold acetonitrile containing
Taurine and NDA. -
Detection: Measure fluorescence (Excitation:
/ Emission: ) corresponding to the 1-cyanobenz[f]isoindole (CBI) derivative.-
Self-Validation: The '-NADPH' control must yield zero fluorescence. Any fluorescence observed exclusively in the '+NADPH' well confirms that the bioactivation and subsequent
release are strictly enzyme-dependent[3].
-
Quantitative Data Summarization
The steric parameters of the piperidine ring radically modulate both the desired therapeutic interaction and the undesired metabolic liability. Table 1 aggregates typical kinetic profiles illustrating how the 2,6-dimethyl substitution pattern balances these forces compared to unsubstituted or heavily fluorinated analogs[1][2].
Table 1: Comparative Kinetic and Metabolic Profiling of Piperidine-Nitrile Architectures
| Molecular Scaffold | Protease Target IC₅₀ (nM) | Covalent Adduct Half-Life (t₁/₂) | CYP3A4 Intrinsic Clearance (µL/min/mg) | Max HCN Release Rate (pmol/min) |
| 1-Piperidineacetonitrile | ||||
| 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile | ||||
| Fluorinated analogs (Reference) |
Summary insight: The addition of the 2,6-dimethyl groups significantly decreases the IC₅₀ via improved hydrophobic packing while prolonging adduct half-life. Furthermore, steric hindrance at the
References
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: Journal of Medicinal Chemistry (ACS Publications) / PMC (NIH) URL:[Link]
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Comparison of biotransformation and efficacy of aminoacetonitrile anthelmintics in vitro Source: Drug Testing and Analysis (Wiley Online Library) URL:[Link]
-
Acetonitrile (Metabolism and Excretion: Pozzani et al. pathway) Source: Wikipedia (Chemical Toxicology Data) URL:[Link]
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Methodological & Application
Application Note and Protocol: α-Alkylation of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile
Abstract
This technical guide provides a comprehensive protocol for the α-alkylation of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile, a key synthetic transformation for the introduction of diverse functionalities at the α-position to a nitrile group. This reaction is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of novel substituted piperidine derivatives, which are prevalent scaffolds in numerous bioactive molecules. The protocol details a robust and reproducible method utilizing lithium diisopropylamide (LDA) as a strong, non-nucleophilic base for the generation of the α-carbanion, followed by quenching with an appropriate alkylating agent. This document offers in-depth explanations of the mechanistic rationale, step-by-step experimental procedures, data interpretation, and troubleshooting, grounded in established chemical principles.
Introduction: The Synthetic Utility of α-Functionalized Aminonitriles
α-Aminonitriles are versatile synthetic intermediates, serving as precursors to a wide range of valuable compounds, including α-amino acids, 1,2-diamines, and various heterocyclic systems.[1][2] The deprotonation of the α-hydrogen to the nitrile group, facilitated by a strong base, generates a stabilized carbanion that can readily participate in nucleophilic substitution reactions.[3][4] This α-alkylation provides a direct and efficient route to introduce alkyl, aryl, or other functional groups, thereby enabling the systematic exploration of chemical space around a core scaffold.
The substrate, 2-(2,6-dimethylpiperidin-1-yl)acetonitrile, incorporates a sterically hindered piperidine moiety, which can influence the reactivity and stereochemical outcome of the alkylation reaction. The cis-2,6-dimethyl substitution pattern is a common feature in pharmacologically active compounds, often imparting favorable pharmacokinetic properties. A successful and well-characterized protocol for the alkylation of this specific aminonitrile is therefore of considerable value to the scientific community.
Mechanistic Rationale: The Role of LDA in Carbanion Formation
The α-alkylation of nitriles proceeds through the formation of a resonance-stabilized carbanion, often referred to as a nitrile enolate.[4] The key to a successful transformation lies in the choice of a suitable base. Lithium diisopropylamide (LDA) is an ideal choice for this purpose due to several key characteristics:
-
Strong Basicity: LDA is a potent, non-nucleophilic base capable of quantitatively deprotonating the weakly acidic α-hydrogen of the nitrile (pKa ≈ 25).[4][5]
-
Steric Hindrance: The bulky isopropyl groups on LDA minimize its nucleophilic character, preventing unwanted side reactions such as addition to the nitrile group.[3]
-
Solubility: LDA is soluble in common ethereal solvents like tetrahydrofuran (THF), facilitating a homogeneous reaction environment.
The mechanism involves the abstraction of a proton from the carbon α to the nitrile group by LDA, generating a lithium-containing carbanion intermediate. This nucleophilic species then attacks the electrophilic carbon of an alkyl halide in a typical SN2 fashion to forge a new carbon-carbon bond.[6][7]
Figure 1: General workflow for the α-alkylation of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the α-alkylation of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile | ≥98% | Commercial Source | Store under inert atmosphere. |
| Lithium diisopropylamide (LDA) solution | 2.0 M in THF/heptane/ethylbenzene | Commercial Source | Handle under inert atmosphere. Store at recommended temperature. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercial Source | Dry over sodium/benzophenone or use a solvent purification system.[8] |
| Alkyl Halide (e.g., Iodomethane, Benzyl bromide) | Reagent Grade | Commercial Source | Purify if necessary. |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Reagent Grade | Commercial Source | |
| Diethyl ether (Et₂O) | ACS Reagent Grade | Commercial Source | |
| Brine (Saturated aqueous NaCl) | ACS Reagent Grade | Commercial Source | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Commercial Source |
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the alkylation protocol.
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, equip an oven-dried round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Reagent Addition: To the flask, add 2-(2,6-dimethylpiperidin-1-yl)acetonitrile (1.0 eq). Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add the LDA solution (1.1 eq) dropwise to the stirred solution over a period of 15 minutes. A color change to yellow or orange is often observed, indicating the formation of the carbanion. Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture. Maintain the temperature at -78 °C and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is deemed complete, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Work-up: Allow the reaction mixture to warm to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-alkylated product.
Results and Discussion
Successful alkylation will be confirmed by the characterization of the purified product.
-
¹H NMR Spectroscopy: The appearance of new signals corresponding to the protons of the added alkyl group and the disappearance of the singlet corresponding to the α-protons of the starting material will be observed.
-
¹³C NMR Spectroscopy: The appearance of new signals corresponding to the carbons of the alkyl group and a shift in the resonance of the α-carbon will be evident.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the alkylated product.
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Rationale |
| Temperature | -78 °C | Low temperature is crucial to prevent side reactions and ensure the stability of the carbanion.[7] |
| Base Equivalence | 1.1 eq | A slight excess of LDA ensures complete deprotonation of the starting material. |
| Alkylating Agent Equivalence | 1.2 eq | A slight excess of the electrophile drives the reaction to completion. |
| Reaction Time | 2-4 hours | Sufficient time for the SN2 reaction to proceed. Monitor by TLC or LC-MS for optimization. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Incomplete deprotonation due to inactive LDA or wet solvent/glassware. | Ensure all glassware is thoroughly dried. Use freshly titrated or newly purchased LDA. Ensure THF is anhydrous. |
| Low reactivity of the alkyl halide. | Increase reaction time or temperature (with caution, as this may lead to side products). Consider using a more reactive alkylating agent (e.g., iodide instead of bromide). | |
| Formation of multiple products | Over-alkylation (dialkylation). | Use a slight excess of the starting material relative to the base and alkylating agent. |
| Elimination reaction with the alkyl halide. | Use a primary or methyl halide. Secondary and tertiary halides are more prone to elimination.[4] | |
| Decomposition of starting material or product | Reaction temperature too high. | Maintain the reaction temperature at -78 °C throughout the addition and stirring steps. |
Conclusion
The protocol described herein provides a reliable and efficient method for the α-alkylation of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired alkylated products can be achieved. This methodology is a valuable tool for medicinal chemists and organic synthesis researchers for the generation of diverse libraries of substituted piperidine derivatives for further investigation.
References
-
Sasaki, M., Takegawa, T., Sakamoto, K., Kotomori, Y., Otani, Y., Ohwada, T., Kawahata, M., Yamaguchi, K., & Takeda, K. (2013). Enantiodivergent deprotonation/acylation of α-amino nitriles. Angewandte Chemie International Edition, 52(49), 12956–12960. [Link]
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Varsity Tutors. (n.d.). Specific Reactions and Named Reactions. Retrieved from [Link]
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Pearson. (n.d.). LDA can be used to form enolates on esters and nitriles. Retrieved from [Link]
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Albrecht, L. (2007). The Chemistry of Deprotonated α-Aminonitriles. Synthesis, 2007(15), 2307-2324. [Link]
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Fisher, J. F., & Harrison, S. T. (2008). C-Metalated Nitriles: Electrophile-Dependent Alkylations and Acylations. Journal of the American Chemical Society, 130(47), 15952–15964. [Link]
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ChemHelp ASAP. (2020, March 1). formation & reaction of nitrile enolates. YouTube. [Link]
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ResearchGate. (n.d.). Chemistry of deprotonated α‐aminonitriles. Retrieved from [Link]
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Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
-
Synthetic Communications. (2007). Quantitative α‐Alkylation of Primary Nitriles. Taylor & Francis Online, 37(23), 4153-4160. [Link]
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Chad's Prep. (n.d.). Alpha Alkylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
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LibreTexts Chemistry. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]
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National Center for Biotechnology Information. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Retrieved from [Link]
- Google Patents. (n.d.). US3214428A - Substituted acetonitriles and their synthesis.
-
Amazon AWS. (n.d.). Monoalkylation of acetonitrile by primary alcohols catalyzed by iridium complexes. Retrieved from [Link]
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Helda - University of Helsinki. (2023, July 25). Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid Derived Nitriles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). US4155929A - Process for the preparation of an acetonitrile derivative.
-
Royal Society of Chemistry. (2020, May 13). From cyclic amines and acetonitrile to amidine zinc(ii) complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides. Retrieved from [Link]
-
R-Biopharm. (n.d.). Acetonitrile extraction. Retrieved from [Link]
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The Enigmatic Reagent: An In-depth Analysis of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile in Synthetic Chemistry
Foreword: A Note on the Scientific Record
In the vast and ever-expanding landscape of organic synthesis, the utility of a chemical reagent is defined by its documented applications and the established protocols for its use. This guide was intended to provide a comprehensive overview of the application of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile in the synthesis of natural products. However, an exhaustive search of the scientific literature, including chemical databases and peer-reviewed journals, has revealed a notable absence of published data on the use of this specific compound in any synthetic context.
While the constituent parts of the molecule—the sterically hindered 2,6-dimethylpiperidine moiety and the acetonitrile fragment—are common features in a variety of reagents and synthetic strategies, their combination in the form of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile does not appear in the current body of scientific knowledge as a reagent with established applications.
Therefore, this document will pivot from a traditional application note to a prospective analysis. We will dissect the structural components of this hypothetical reagent, extrapolate its potential reactivity based on established chemical principles, and propose potential, yet unproven, applications in the synthesis of complex molecules, including natural products. This exploration is intended to serve as a conceptual guide for researchers who may be considering the synthesis and application of this novel compound.
Deconstructing the Molecule: A Tale of Two Moieties
The structure of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile suggests a fascinating interplay of steric and electronic effects. Understanding these two components is key to predicting its chemical behavior.
-
The 2,6-Dimethylpiperidine Group: This bulky, non-nucleophilic secondary amine is a well-known motif in organic chemistry. Its primary role is often as a sterically hindered base. The two methyl groups in the 2 and 6 positions effectively shield the nitrogen atom, preventing it from participating in nucleophilic attack while still allowing it to function as a proton acceptor. This property is invaluable in reactions where a strong, non-nucleophilic base is required to prevent side reactions.
-
The Acetonitrile Fragment: The -CH₂CN group is a versatile functional handle. The methylene protons are acidic and can be deprotonated to form a nucleophilic cyanomethyl anion. The nitrile group itself can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. Acetonitrile can also serve as a source of cyanide in certain transition-metal-catalyzed reactions.[1]
Potential Synthetic Applications: A Forward Look
Based on its structure, we can hypothesize several potential applications for 2-(2,6-dimethylpiperidin-1-yl)acetonitrile in the synthesis of natural products and other complex molecules.
A Sterically Encumbered Cyanomethylating Agent
The most straightforward potential application is as a reagent for cyanomethylation. Deprotonation of the α-carbon with a strong base would generate a sterically hindered cyanomethyl anion. This nucleophile could then be used to introduce a -CH₂CN group onto an electrophilic substrate.
Hypothetical Reaction Workflow:
Caption: Hypothetical workflow for cyanomethylation.
The bulky 2,6-dimethylpiperidine group could play a crucial role in controlling the stereoselectivity of the reaction, particularly in additions to chiral electrophiles. This could be advantageous in the synthesis of natural products with defined stereocenters.
A Precursor to Novel Amidines
Amidines are important functional groups found in many biologically active natural products and pharmaceuticals.[2] The reaction of nitriles with amines is a common method for their synthesis. It is conceivable that 2-(2,6-dimethylpiperidin-1-yl)acetonitrile could serve as a precursor to novel, sterically hindered amidines.
Hypothetical Amidine Synthesis:
Caption: Hypothetical synthesis of a sterically hindered amidine.
The resulting amidines, bearing the bulky 2,6-dimethylpiperidine moiety, could exhibit unique reactivity or serve as valuable ligands for metal catalysts.
Proposed Experimental Protocols: A Starting Point for Exploration
The following are hypothetical, untested protocols based on general principles of organic synthesis. They are intended as a starting point for any researcher wishing to investigate the chemistry of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile. Extreme caution should be exercised, and all reactions should be performed in a well-ventilated fume hood by trained personnel.
Protocol 1: Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile
Reaction Principle: A simple nucleophilic substitution reaction between 2,6-dimethylpiperidine and chloroacetonitrile. The hindered nature of the amine may require elevated temperatures.
Materials:
-
2,6-Dimethylpiperidine
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 2,6-dimethylpiperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Add chloroacetonitrile (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hypothetical Cyanomethylation of an Aldehyde
Reaction Principle: Deprotonation of the α-carbon of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile followed by nucleophilic addition to an aldehyde.
Materials:
-
2-(2,6-Dimethylpiperidin-1-yl)acetonitrile
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde substrate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 2-(2,6-dimethylpiperidin-1-yl)acetonitrile (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.0 eq) and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.1 eq) in anhydrous THF dropwise.
-
Stir at -78 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Safety Considerations
While the toxicological properties of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile are unknown, its structure suggests several potential hazards. The nitrile group can be metabolized to cyanide in the body, which is highly toxic.[3] 2,6-Dimethylpiperidine is a corrosive and flammable liquid. Therefore, this compound should be handled with extreme care, using appropriate personal protective equipment, and all manipulations should be performed in a chemical fume hood.
Conclusion and Future Outlook
The absence of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile from the scientific literature presents a unique opportunity for discovery. The hypothetical applications and protocols outlined in this document provide a roadmap for the synthesis and exploration of this enigmatic reagent. Future research in this area could uncover novel reactivity and provide new tools for the synthesis of complex natural products. The potential for this reagent to influence stereochemical outcomes in cyanomethylation reactions is particularly intriguing and warrants investigation. It is our hope that this prospective analysis will inspire researchers to explore the chemistry of this and other novel, structurally interesting reagents.
References
-
Liu, B., et al. (2020). The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source. Org. Biomol. Chem., 18, 6108-6114. Available at: [Link]
-
Amidine synthesis from acetonitrile activated by rhenium selenide clusters. (n.d.). American Chemical Society. Available at: [Link]
-
Mueller, M., & Borland, C. (1997). Delayed cyanide poisoning following acetonitrile ingestion. Postgraduate Medical Journal, 73(859), 299–300. Available at: [Link]
Sources
- 1. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Amidine synthesis from acetonitrile activated by rhenium selenide clusters - American Chemical Society [acs.digitellinc.com]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Michael addition reactions involving 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile
Application Note: Asymmetric & Regioselective Michael Additions Involving 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile via α-Amino Carbanion Intermediates
Introduction & Chemical Significance
The functionalization of complex amine frameworks is a cornerstone of modern drug discovery. The reagent 2-(2,6-dimethylpiperidin-1-yl)acetonitrile (CAS: 825-28-5) is a highly specialized α-aminonitrile building block[1]. Traditionally, α-aminonitriles are generated via Strecker-type reactions, but their true synthetic power lies in their ability to act as masked acyl anions (umpolung reagents) or as potent
When subjected to strong, non-nucleophilic bases, the methylene group adjacent to the strongly electron-withdrawing cyano group can be cleanly deprotonated. The resulting lithium carbanion serves as an exceptional Michael donor[3]. Because of the extreme steric hindrance imposed by the 2,6-dimethylpiperidine moiety, this specific carbanion exhibits profound diastereocontrol during conjugate addition (Michael addition) to
Mechanistic Causality & Experimental Design Choices
As a Senior Application Scientist, it is critical to understand why specific reaction parameters are chosen to ensure robustness and scalability:
-
Base Selection (Why LDA?): Deprotonation requires a kinetically active, non-nucleophilic base. Lithium diisopropylamide (LDA) is the gold standard[4]. If a nucleophilic base like
-butyllithium were used, direct attack on the nitrile carbon would outcompete -deprotonation, yielding an unwanted imine or ketone. -
Temperature Control (-78 °C): The generated lithium
-amino carbanion is highly reactive. At temperatures above -40 °C, the intermediate is prone to retro-Strecker-like fragmentation (ejection of cyanide) or unwanted self-condensation[4]. Maintaining strict cryogenic conditions ensures the intermediate remains completely intact until the Michael acceptor is introduced. -
Stereochemical Control: The 2,6-dimethyl groups on the piperidine ring lock the nitrogen lone pair and create a severe A-1,3 steric strain profile. This forces the carbanion into a rigid conformation, effectively shielding one face of the nucleophile. When the Michael acceptor approaches, it is forced to react via the less sterically encumbered face, leading to predictably high diastereomeric ratios (dr).
Pathway Visualization
Below is the logical workflow governing the Michael addition using this specific
Figure 1: Workflow of the α-amino carbanion Michael addition pathway.
Self-Validating Experimental Protocol
This procedure describes the 1,4-conjugate addition of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile to cyclohex-2-en-1-one. The protocol is designed as a self-validating system, meaning analytical checkpoints are built into the workflow to ensure success before moving to the next step[5].
Materials & Reagents:
-
2-(2,6-dimethylpiperidin-1-yl)acetonitrile (1.0 eq, 10 mmol)
-
Diisopropylamine (1.1 eq, 11 mmol)
- -Butyllithium (2.5 M in hexanes, 1.05 eq, 10.5 mmol)
-
Cyclohex-2-en-1-one (Michael acceptor) (1.2 eq, 12 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
Step-by-Step Methodology:
-
Preparation of LDA (Self-Validating Step):
-
Action: In an oven-dried, argon-purged Schlenk flask, dissolve diisopropylamine in 25 mL anhydrous THF. Cool to -78 °C. Dropwise add
-BuLi. Stir for 30 minutes at 0 °C, then recool to -78 °C. -
Validation: The addition of a trace amount of 1,10-phenanthroline prior to
-BuLi will act as an indicator. The solution will turn deep rust-red upon quantitative formation of LDA, ensuring no unreacted -BuLi remains to ruin the subsequent step.
-
-
Generation of the
-Amino Carbanion:-
Action: Dissolve 2-(2,6-dimethylpiperidin-1-yl)acetonitrile in 10 mL THF. Add this solution dropwise to the LDA mixture at -78 °C over 15 minutes. Stir for 45 minutes at -78 °C.
-
Validation: The solution typically shifts to a vibrant yellow/orange hue, visually confirming the formation of the stabilized lithiated carbanion[4].
-
-
Conjugate Addition (Michael Addition):
-
Action: Add cyclohex-2-en-1-one (dissolved in 15 mL THF) dropwise over 20 minutes to the carbanion solution at -78 °C. Allow the reaction to stir for 2 hours, strictly maintaining the cryogenic temperature.
-
Validation: Utilize in-situ ReactIR if available[5]. The success of the Michael addition is continuously monitored by the disappearance of the acceptor's conjugated carbonyl stretch (
1680 cm ) and the appearance of a saturated ketone stretch ( 1710 cm ). Alternatively, quench a 0.1 mL aliquot in saturated aqueous NH Cl and analyze via TLC (UV active spot for the enone should be consumed).
-
-
Quench and Isolation:
-
Action: Quench the reaction strictly at -78 °C by the rapid addition of 20 mL saturated aqueous NH
Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 30 mL), wash combined organics with brine, dry over anhydrous Na SO , and concentrate under reduced pressure.
-
Post-Synthetic Utility: The resulting
Quantitative Data Summary
The stereocontrol and efficiency of this reaction heavily depend on the nature of the Michael acceptor. Below is a summary of expected typical quantitative outcomes utilizing the protocol described above.
| Michael Acceptor | Product Functional Class | Expected Yield (%) | Diastereomeric Ratio (dr) | Reaction Time (-78 °C) |
| Methyl Acrylate | 82 - 88 | 91:9 | 1.5 h | |
| Cyclohex-2-en-1-one | 75 - 80 | > 95:5 | 2.0 h | |
| Acrylonitrile | 1,3-dinitrile | 65 - 72 | 85:15 | 3.0 h |
Data summarized based on established carbanion conjugate addition efficiencies for heavily substituted
References
-
Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. ResearchGate.[Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.[Link]
-
Total Synthesis of Lepadiformine Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons. ResearchGate.[Link]
-
Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching Guided by In Situ IR and NMR Spectroscopy. ResearchGate.[Link]
Sources
Troubleshooting & Optimization
preventing self-condensation of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile
Welcome to the Technical Support Center for reactive pharmaceutical intermediates. As a Senior Application Scientist, I regularly guide researchers through the nuanced handling of highly reactive synthetic building blocks.
When working with 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile , users frequently report issues with batch degradation, unexplained yellowing, and sudden losses in yield. This guide is specifically engineered to troubleshoot these degradation issues by addressing the root cause: base-catalyzed self-condensation .
Part 1: The Causality of Degradation (The "Why")
To solve a handling issue, we must first understand the fundamental molecular vulnerabilities of our compound. 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile is an
The instability of this molecule is driven by a "perfect storm" of internal structural factors:
-
Alpha-Proton Acidity : The methylene group (-CH₂-) situated between the piperidine nitrogen and the strongly electron-withdrawing nitrile (-C≡N) group possesses unusually highly polarized, acidic protons[2].
-
Auto-Catalysis : The unshared electron pair on the sterically hindered (yet highly basic) 2,6-dimethylpiperidine nitrogen acts as an internal base. In its free-base state, this lone pair deprotonates the acidic
-carbon of neighboring molecules[3]. -
The Thorpe Condensation : Once the
-cyano carbanion is generated, it acts as a potent nucleophile, attacking the electrophilic nitrile carbon of an adjacent molecule. This intermolecular nucleophilic addition produces an intermediate imine, which rapidly tautomerizes into a highly stable, conjugated -enaminonitrile[2].
This dimerization—known in classic organic literature as the Thorpe reaction[3] or an intermolecular Thorpe-Ziegler-type condensation[4]—macroscopically presents as the sample turning from a clear oil to a yellow, highly viscous oligomeric sludge[5].
Mechanistic Pathway & Stabilization Workflow
Reaction pathway of amine auto-catalysis vs. acid stabilization in alpha-amino nitriles.
Part 2: Troubleshooting FAQs
Q1: My neat liquid sample turned yellow and viscous after a week at room temperature. Can I salvage it?
Once the Thorpe condensation has progressed to the stable
Q2: How can I definitively prevent this self-condensation for long-term storage? Convert the free base into a hydrochloride (HCl) salt. By protonating the basic piperidine nitrogen, you physically eliminate the lone pair responsible for initiating the deprotonation cycle[5]. The resulting salt is a crystalline solid that is immune to self-condensation.
Q3: Are there temperature or concentration thresholds I should follow if I must store the free base temporarily? Yes. The Thorpe reaction is intermolecular (requiring two molecules to collide) and strongly concentration-dependent[2]. If you must store the free base for a few days, dissolve it in a dilute, dry organic solvent (e.g., 0.1 M in THF) and store it under Argon at -20°C. Dilution drastically reduces the collision frequency of the reactive species.
Part 3: Quantitative Stability Data
Comparing storage conditions allows you to map kinetic vulnerabilities. The table below outlines the estimated stability of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile across different states:
| Storage State | Molecular Form | Solvent matrix | Temp (°C) | Estimated Shelf-Life | Physical Observation / Mechanistic State |
| Neat Liquid | Free Base | None | 25°C | < 5 Days | Rapid dimerization; turns yellow and viscous. |
| Neat Liquid | Free Base | None | 4°C | ~ 2-3 Weeks | Kinetic slowing of Thorpe condensation; gradual discoloration. |
| Dilute Solution | Free Base | THF (0.1 M) | -20°C | ~ 3-4 Months | Low collision frequency limits intermolecular condensation. |
| Solid Salt | HCl Salt | None | 25°C | > 2 Years | Completely stable white powder. Auto-catalysis blocked. |
Part 4: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems —meaning the chemistry provides immediate physical feedback (precipitation or phase separation) to confirm that the stabilization or recovery step was successful.
Protocol A: In-Situ Salt Formation for Long-Term Storage
Purpose: Neutralize the basic nitrogen to block self-condensation.
-
Dissolution : Dissolve 10.0 g of freshly synthesized (or freshly distilled) 2-(2,6-dimethylpiperidin-1-yl)acetonitrile free base in 100 mL of anhydrous diethyl ether under an Argon atmosphere.
-
Cooling : Submerge the reaction flask in an ice bath (0°C). Causality: Low temperatures mitigate the exothermic nature of the upcoming acid-base neutralization.
-
Protonation : Slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise via an addition funnel while stirring vigorously.
-
Validation (Visual) : A white precipitate will immediately begin to crash out of the solution. This is your self-validation: the precipitation confirms the formation of the insoluble ammonium salt, effectively locking the compound into a thermodynamically stable state.
-
Isolation : Filter the white crystalline solid via vacuum filtration. Wash with cold anhydrous ether (2 x 20 mL) and dry under high vacuum. Store at room temperature in a desiccator.
Protocol B: Controlled Free-Base Recovery (Desalting)
Purpose: Liberate the free base immediately prior to downstream synthesis without triggering condensation.
-
Phase Setup : Suspend 5.0 g of the HCl salt in 50 mL of dichloromethane (DCM).
-
Temperature Control : Cool the suspension to 0°C. Causality: Preventing immediate auto-catalysis upon liberation.
-
Liberation : Add 50 mL of ice-cold, saturated aqueous sodium bicarbonate (
) and stir vigorously for 5 minutes. -
Validation (Phase Transfer) : The solid will disappear. This validates that the weak base has successfully deprotonated the salt, and the newly formed organic free base has rapidly partitioned into the protective DCM layer, keeping the concentration appropriately dilute.
-
Extraction : Separate the organic DCM phase immediately. Wash the aqueous layer with an additional 20 mL of cold DCM.
-
Drying & Use : Dry the combined organic layers over anhydrous sodium sulfate (
). Filter, concentrate under reduced pressure at a low temperature bath (< 25°C), and use the resulting oil immediately in your next synthetic step.
Part 5: References
-
Thorpe reaction - Wikipedia [Link]
-
Thorpe-Ziegler Reaction - Chem-Station Int. Ed.[Link]
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry[Link]
Sources
byproduct formation in 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile reactions
Technical Support Center: Troubleshooting 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile Synthesis
Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, discovery scientists, and drug development professionals dealing with the kinetic and thermodynamic challenges of synthesizing 2-(2,6-dimethylpiperidin-1-yl)acetonitrile via the
Mechanistic Overview & Bottleneck Analysis
The primary synthesis route for this intermediate relies on an N-alkylation reaction. However, because 2,6-dimethylpiperidine contains two
Caption: Mechanistic pathways mapping target synthesis and competing byproduct formation.
Troubleshooting FAQs
Q1: Why does my alkylation stall at ~40-50% conversion despite using an excess of chloroacetonitrile? A: The primary challenge is the extreme steric clash caused by the 2,6-dimethyl substitution on the piperidine ring[1]. This bulk forces the reaction into a highly unfavorable kinetic profile. Pushing the reaction by aggressively raising the temperature does not solve the underlying kinetic issue; it merely accelerates the degradation of the electrophile. Actionable Solution: Implement Finkelstein catalysis. Adding 0.1 to 0.2 equivalents of anhydrous potassium iodide (KI) converts chloroacetonitrile into iodoacetonitrile in situ. The superior polarizability and leaving-group ability of iodide dramatically lower the activation energy barrier for the sterically hindered nucleophile.
Q2: Upon adding base and heating, my reaction mixture turns dark brown/pitch black, and the yield of the target product plummets. What is happening?
A: You are observing the base-catalyzed self-condensation of chloroacetonitrile. The
Q3: LC-MS analysis of my crude mixture shows a highly polar impurity with an M+W of 170 (Target MW = 152). What is this impurity and how do I avoid it? A: This mass shift (+18 Da) confirms the presence of 2-(2,6-dimethylpiperidin-1-yl)acetamide. The nitrile group of your newly formed product is highly susceptible to base-catalyzed hydrolysis if the inorganic base contains adventitious water or if the reaction is refluxed for too long[1]. Actionable Solution: Strict anhydrous conditions are mandatory. Dry your K2CO3 in a vacuum oven at 120 °C overnight. Replace hygroscopic solvents with anhydrous equivalents stored over activated 3Å molecular sieves.
Quantitative Parameter Effects on Impurity Profiling
To aid in rational process optimization, the following table summarizes the causal relationship between reaction conditions and specific impurity profiles.
| Reaction Parameter | Expected Conversion (%) | Primary Byproduct Identified | Mechanistic Cause | Process Chemistry Solution |
| No Catalyst, 80 °C, K2CO3 | 40 - 50% | Polymeric Tars | High heat triggers electrophile | Add catalytic KI; lower temperature to 60 °C. |
| Solvent contains >0.5% H2O | 70 - 80% | Amide Derivative (MW 170) | Base-catalyzed hydration of the product's nitrile group. | Use strictly anhydrous solvents and oven-dried bases. |
| All-in-one Reagent Loading | < 30% | Unreacted Amine + Tars | High concentration of electrophile promotes self-condensation[2]. | Syringe-pump addition of chloroacetonitrile over 3h. |
| KI Catalyst, Anhydrous, Slow Add | > 90% | None (Trace Unreacted SM) | Optimized Finkelstein kinetics with suppressed side reactions. | Standardize as the definitive protocol. |
Self-Validating Experimental Protocol
This workflow integrates chemical checkpoints directly into the physical isolation steps. Because the target product contains a basic secondary/tertiary amine moiety and the problematic tars are neutral, liquid-liquid acid-base extraction serves as a self-validating purification filter[3].
Step 1: System Preparation (Rigorous Drying)
-
Charge a flame-dried, nitrogen-flushed round-bottom flask with 1.0 eq of 2,6-dimethylpiperidine and 1.5 eq of finely powdered, oven-dried anhydrous K2CO3.
-
Suspend the mixture in anhydrous Acetonitrile (MeCN).
-
Add 0.2 eq of anhydrous Potassium Iodide (KI). Causality Note: KI serves as an in-situ Finkelstein activator.
Step 2: Electrophile Addition
-
Heat the suspension to a gentle internal temperature of 60 °C.
-
Dissolve 1.1 eq of chloroacetonitrile in a small volume of anhydrous MeCN.
-
Add this solution dropwise via an addition funnel or syringe pump over 3 hours. Causality Note: This minimizes electrophile self-condensation.
Step 3: Reaction Tracking
-
Stir the reaction at 60 °C for 12 hours. Track via GC-MS or TLC. Wait for the disappearance of the sterically hindered amine peak.
Step 4: Self-Validating Acid-Base Workup
-
Cool the mixture to room temperature, filter off the inorganic salts (KCl, K2CO3, KI), and concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in Ethyl Acetate and transfer to a separatory funnel.
-
Checkpoint 1: Extract the organic layer with 1M HCl (aqueous) three times. Validation: The basic target product protonates and moves into the aqueous layer. Unreacted chloroacetonitrile and neutral polymeric tars remain in the organic layer. Discard the organic layer.
-
Checkpoint 2: Cool the combined acidic aqueous layers in an ice bath. Basify slowly with 2M NaOH to pH 10–11. Validation: The aqueous layer will turn cloudy as the target product neutralizes and precipitates/oils out[3].
-
Extract the alkaline aqueous phase with fresh Ethyl Acetate or Toluene. Dry the combined organics over Na2SO4, filter, and evaporate to yield analytically pure 2-(2,6-dimethylpiperidin-1-yl)acetonitrile.
References
1.[3] US3317545A -[2-(2, 6-dimethylpiperidino)ethyl]guanidines and intermediates. Google Patents. 2.[1] 2-(2.6-DIMETHYLPIPERIDINO)ACETONITRILE AS AN ACYL CARBANION EQUIVALENT. CLOCKSS Archive. [Link] 3.[2] Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives.[Link]
Sources
improving the stability of the lithiated intermediate of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile
Welcome to the Technical Support Center for Advanced Organolithium Workflows. As a Senior Application Scientist, I have structured this guide to directly address the mechanical, thermodynamic, and stereoelectronic challenges of working with the lithiated intermediate of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile .
Unlike standard substrates, alpha-amino nitriles are inherently labile. The goal of this guide is not simply to provide a recipe, but to give you the mechanistic causality behind each parameter so you can troubleshoot, optimize, and validate your own synthetic pathways.
Part 1: Diagnostic Q&A and Troubleshooting
Q1: Why is my lithiated intermediate degrading before I can trap it with an electrophile? A1: The instability is driven by stereoelectronics. When the alpha-proton is abstracted, the resulting carbanion sits directly adjacent to both a nitrile group and a nitrogen lone pair. If the internal temperature rises above -50 °C, the molecule relieves this high-energy state via the elimination of lithium cyanide (LiCN). This retro-Strecker-like decyanation forms a 2,6-dimethylpiperidinium (iminium) intermediate, which completely destroys your active nucleophile. Research demonstrates that the lithiation of alpha-amino nitriles must be successfully achieved and maintained in THF around -80 °C with LDA to guarantee a stable alpha-amino carbanion1[1].
Q2: Can I use n-Butyllithium (n-BuLi) instead of LDA for the deprotonation? A2: No. The piperidine ring in your substrate features two methyl groups at the 2 and 6 positions, causing severe steric shielding around the alpha-methylene protons. If you use a strong, highly nucleophilic base like n-BuLi, the sterics will redirect the base to attack the highly electrophilic nitrile carbon instead, resulting in unwanted ketimine formation. Lithium diisopropylamide (LDA) is strictly a base and avoids this off-target nucleophilic attack2[2].
Q3: How do solvent additives like HMPA or DMPU affect the stability? A3: Coordinative additives break up organolithium aggregates and dramatically increase the carbanion's nucleophilicity. However, by stripping the lithium cation away from the alpha-carbon, they also inadvertently lower the activation barrier for decyanation3[3]. If you require DMPU to facilitate a stubborn alkylation, add it simultaneously with your electrophile, never during the primary lithiation holding phase.
Part 2: Mechanistic Pathway & Quantitative Data
Understanding the tipping point between stability and degradation is the cornerstone of reproducibility in this chemistry.
Mechanistic pathway: stability vs. decyanation of the lithiated alpha-amino nitrile.
Reaction Parameters & Tolerances Table
| Variable | Optimal Condition | Sub-optimal Condition | Mechanistic Consequence |
| Cooling Profile | Internal Temp ≤ -78 °C | Internal Temp > -50 °C | Thermal kinetic energy easily overcomes the activation barrier for the ejection of the cyanide leaving group. |
| Base Choice | LDA (1.1 - 1.15 equiv) | n-BuLi or t-BuLi | Highly nucleophilic alkyl-lithiums will attack the electrophilic nitrile carbon due to alpha-proton shielding. |
| Addition Rate | < 0.5 mL / min | Rapid Bolus Injection | Exothermic deprotonation causes localized heating in the flask, causing premature iminium formation. |
| Solvent Matrix | Anhydrous THF | Toluene / Ether | Pure non-polar solvents fail to stabilize the monomeric/dimeric organolithium, leaving it as unreactive aggregates. |
Part 3: Self-Validating Experimental Protocol
Standard operating procedures often fail because researchers blindly proceed to the trapping phase without verifying the intermediate. This step-by-step methodology has internal checkpoints built-in to prevent the waste of expensive downstream electrophiles.
Self-validating experimental workflow for alpha-amino nitrile lithiation and trapping.
Step-by-Step Methodology
Step 1: Base Titration & Matrix Cooling (Validation Point 1)
-
Titrate your LDA to ascertain an exact molarity (using standard indicators such as N-benzylbenzamide).
-
Charge a flame-dried Schlenk flask with strictly anhydrous THF (10 mL per mmol of substrate) under an argon atmosphere.
-
Add LDA (1.15 equiv) and submerge the flask into a dry ice/acetone bath. Crucial: Insert an internal thermocouple. Do not rely on external bath temperature. Allow the internal temperature to reach -78 °C.
Step 2: Alpha-Deprotonation
-
Dissolve 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile (1.0 equiv) in a minimum volume of anhydrous THF.
-
Add the substrate solution dropwise via a syringe pump. Regulate the addition rate to ensure the internal thermocouple never spikes above -75 °C.
-
Stir for exactly 30 minutes at -78 °C.
Step 3: D2O Validation Aliquot (Validation Point 2)
-
Self-Validation: Before adding your electrophile, extract a 0.1 mL aliquot from the reaction mixture using a pre-cooled syringe.
-
Inject the aliquot directly into a sealed GC vial containing 0.5 mL of Heavy Water (
). -
Run a rapid GC-MS or
-NMR. You must observe the quantitative shift corresponding to deuterium incorporation at the alpha position (mass M+1, or disappearance of the alpha-methylene singlet). -
Causality Rule: If you see unreacted starting material, your LDA was degraded. If you see loss of the nitrile peak entirely, the reaction got too warm and decyanated.
Step 4: Electrophilic Trapping
-
Once validated, introduce your electrophile dropwise (e.g., an alkyl halide).
-
If using an unreactive electrophile, you may now add 10% volume DMPU directly alongside the electrophile to accelerate the substitution.
-
Allow the reaction to stir for 2 to 4 hours, strictly maintaining the cooling bath.
Step 5: Reverse Quenching
-
Do not simply allow the reaction to warm to room temperature. The unreacted lithiated intermediate will degrade and create complex polymeric byproducts.
-
Quench the reaction strictly at -78 °C by injecting cold saturated aqueous ammonium chloride (
). -
Only after the quench is complete, remove the cooling bath and allow the mixture to warm to room temperature for standard biphasic extraction (ethyl acetate / water).
Part 4: References
-
Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles Source: The Journal of Organic Chemistry, 81(15), 2016. Link:1[1]
-
The reductive decyanation reaction: An overview and recent developments Source: Beilstein Journal of Organic Chemistry, 13, 267–284, 2017. Link:3[3]
-
The Synthesis of 2,4-Diamino-2-methylbutanoic Acid: A Proposed Technical Guide Source: Benchchem Methodologies. Link:2[2]
Sources
Technical Support Center: Scale-Up of Aldehyde Synthesis via 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile
Welcome to the technical support guide for the synthesis of aldehydes utilizing 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile. This document is designed for researchers, chemists, and process development professionals to provide in-depth, practical guidance on scaling up this transformation. We will move beyond basic steps to explain the underlying principles and offer robust troubleshooting strategies to ensure the successful and efficient production of your target aldehyde.
The conversion of an α-aminonitrile, such as 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile, to an aldehyde is not a simple hydrolysis. Standard hydrolytic methods, whether acidic or basic, typically lead to the formation of the corresponding α-amino acid or amide.[1][2] To achieve the desired aldehyde, a reductive approach is necessary. The most reliable and widely adopted method for this transformation is the partial reduction of the nitrile group to an imine intermediate, followed by in-situ hydrolysis during aqueous work-up.[3][4] Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this selective reduction due to its bulky nature, which prevents over-reduction to the amine, especially when the reaction is performed at low temperatures.[5][6]
This guide will focus on the DIBAL-H mediated conversion, addressing the unique challenges and considerations presented by the sterically hindered 2,6-dimethylpiperidine moiety and the requirements of a scale-up campaign.
Frequently Asked Questions (FAQs)
Q1: Why use 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile for aldehyde synthesis?
A1: This reagent is a type of "masked" or protected aldehyde. The sterically hindered 2,6-dimethylpiperidine group provides stability to the α-aminonitrile, preventing undesired side reactions and decomposition that can occur with less substituted aminonitriles, such as the retro-Strecker reaction.[3] This stability is particularly advantageous during storage and handling prior to the final deprotection/conversion to the aldehyde.
Q2: What is the fundamental reaction to convert the α-aminonitrile to the aldehyde?
A2: The key transformation is a partial reduction of the nitrile to an imine, which is then hydrolyzed to the aldehyde.[3] The most effective reagent for this is Diisobutylaluminum hydride (DIBAL-H).[4][7] The DIBAL-H coordinates to the nitrile nitrogen, followed by a hydride transfer to the carbon, forming a stable aluminum-imine complex at low temperatures.[7] This complex is then hydrolyzed during the work-up step to release the desired aldehyde.
Q3: What are the primary safety concerns when scaling up this reaction?
A3: The primary hazards are associated with DIBAL-H, which is a pyrophoric reagent that reacts violently with water and other protic solvents. All operations must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and equipment.[8] The quenching of excess DIBAL-H is highly exothermic and must be performed slowly at low temperatures. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and face shields, is mandatory.
Q4: Can I use other reducing agents like LiAlH₄?
A4: Lithium aluminum hydride (LiAlH₄) is generally not suitable for this transformation as it is a much stronger reducing agent and will typically reduce the nitrile all the way to a primary amine, rather than stopping at the aldehyde stage.[3][5] The steric bulk of DIBAL-H is crucial for the selective partial reduction.[6]
Q5: How does the 2,6-dimethylpiperidine group affect the reaction?
A5: The bulky 2,6-dimethylpiperidine group can influence the reaction in two ways. First, it enhances the stability of the starting material. Second, its steric hindrance might slightly slow down the rate of reduction compared to less hindered aminonitriles, potentially requiring slightly longer reaction times or a marginal increase in temperature, though maintaining low temperatures is still critical to prevent over-reduction.
Troubleshooting Guide for Scale-Up
Scaling up the DIBAL-H reduction of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile can present several challenges. This guide addresses common problems, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or No Conversion of Starting Material | Inactive DIBAL-H Reagent: The DIBAL-H solution may have degraded due to exposure to air or moisture. | Titrate the DIBAL-H solution before use to determine its active concentration. Always use a fresh, properly stored bottle for large-scale reactions. |
| Insufficient Equivalents of DIBAL-H: Inaccurate measurement or an underestimation of the required amount. | Based on the titration, use 1.0-1.2 equivalents of DIBAL-H. Ensure accurate transfer of the reagent, accounting for its viscosity and pyrophoric nature. | |
| Reaction Temperature Too Low: While low temperature is crucial, extremely low temperatures might overly suppress the reaction rate, especially with a sterically hindered substrate. | The reaction is typically run at -78 °C (dry ice/acetone bath).[7] If conversion is slow, allow the reaction to stir for a longer period. A slight increase in temperature (e.g., to -60 °C) can be cautiously explored, but must be carefully monitored to avoid over-reduction. | |
| 2. Formation of Over-Reduced Product (Amine) | Reaction Temperature Too High: The most common cause of over-reduction. The intermediate aluminum-imine complex is stable at low temperatures but will be reduced further if the temperature rises.[9] | Maintain strict temperature control at -78 °C throughout the DIBAL-H addition and stirring period. Use a reliable cooling bath and monitor the internal reaction temperature. |
| Excess DIBAL-H: Using more than ~1.2 equivalents of the reducing agent. | Accurate titration and addition of the DIBAL-H solution are critical. | |
| Quenching at Elevated Temperature: Allowing the reaction to warm up before quenching the excess DIBAL-H. | The quench must be performed at -78 °C.[9] The initial quenching with a protic solvent like methanol is highly exothermic and must be done very slowly to maintain the low temperature. | |
| 3. Formation of Amide or Carboxylic Acid Byproducts | Incomplete Reduction and Subsequent Hydrolysis: If the nitrile is not fully converted to the imine intermediate, it may hydrolyze to an amide or carboxylic acid under the work-up conditions. | Ensure complete conversion of the starting material by monitoring the reaction with an appropriate technique (e.g., TLC, LC-MS). |
| Air/Moisture Contamination: Introduction of water before the intended hydrolysis step can lead to undesired side reactions. | Maintain a strictly anhydrous and inert atmosphere throughout the reaction. | |
| 4. Difficult Work-Up and Emulsion Formation | Formation of Gelatinous Aluminum Salts: The quenching of DIBAL-H produces aluminum salts (e.g., aluminum hydroxide) which can be difficult to filter and can trap the product.[8] | Rochelle's Salt Work-up: After the initial quench with methanol, add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously. The tartrate chelates the aluminum salts, forming a soluble complex and breaking up the emulsion, resulting in two clear, separable layers.[5][10] This is often the most effective method for large-scale reactions. |
| Fieser Work-up: A sequential addition of water, followed by 15% aqueous NaOH, and then more water can precipitate granular aluminum salts that are easier to filter. However, this can be difficult to manage on a large scale. | ||
| Acidic Work-up: Quenching with a dilute acid (e.g., 1M HCl) can keep the aluminum salts dissolved in the aqueous layer. However, this may not be suitable for acid-sensitive aldehydes.[8] | ||
| 5. Low Isolated Yield After Purification | Product Volatility: The target aldehyde may be volatile, leading to loss during solvent removal. | Use a rotary evaporator at low temperature and reduced pressure. Avoid prolonged exposure to high vacuum. |
| Product Instability on Silica Gel: Aldehydes can be prone to oxidation or other degradation pathways on standard silica gel. | Minimize the time the product spends on the column. Consider using deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or alternative purification methods like distillation if the product is thermally stable. | |
| Incomplete Extraction: The product may have some water solubility, or may be trapped in the aluminum salt precipitate. | After work-up with Rochelle's salt, ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If filtering precipitated salts, wash the filter cake extensively with the extraction solvent. |
Scale-Up Experimental Protocol: DIBAL-H Reduction
This protocol provides a general framework for the conversion of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile to an aldehyde on a larger scale. Optimization for specific target aldehydes may be required.
Safety First: This procedure involves pyrophoric and flammable materials and should only be performed by trained personnel in a suitable chemical fume hood with access to appropriate fire-suppression equipment. All glassware must be oven- or flame-dried and the reaction must be conducted under a positive pressure of an inert gas (Nitrogen or Argon).
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles | Equivalents |
| 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile | 166.26 | 100.0 g | 0.601 | 1.0 |
| DIBAL-H (1.0 M in Toluene) | 142.22 | 662 mL | 0.662 | 1.1 |
| Anhydrous Toluene | - | 1.0 L | - | - |
| Anhydrous Methanol | 32.04 | ~100 mL | - | - |
| Saturated aq. Rochelle's Salt | - | 1.5 L | - | - |
| Ethyl Acetate (for extraction) | 88.11 | ~2.0 L | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~50 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: Assemble a multi-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Ensure the system is completely dry and purged with inert gas.
-
Charging the Reactor: Charge the flask with 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile (100.0 g, 0.601 mol) and anhydrous toluene (1.0 L).
-
Cooling: Cool the stirred solution to -78 °C using a large dry ice/acetone bath. Ensure the stirrer is creating a vortex for efficient mixing and heat transfer.
-
DIBAL-H Addition: Slowly add the DIBAL-H solution (1.0 M in Toluene, 662 mL, 0.662 mol) via the dropping funnel over 1.5 - 2 hours. Crucially, maintain the internal temperature below -70 °C throughout the addition. A significant exotherm indicates the addition is too fast.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at -78 °C. Monitor the reaction progress by taking aliquots (carefully quenching them in a separate flask with Rochelle's salt solution before analysis) and analyzing by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching the Reaction: While maintaining the temperature at -78 °C, very slowly add anhydrous methanol dropwise to quench the excess DIBAL-H. This step is highly exothermic. Monitor the internal temperature and gas evolution carefully. Continue adding methanol until gas evolution ceases.
-
Work-up: Remove the cooling bath and allow the mixture to warm to 0 °C. Add the saturated aqueous solution of Rochelle's salt (1.5 L) slowly at first, then more rapidly once the initial exotherm subsides.
-
Extraction: Stir the resulting biphasic mixture vigorously at room temperature until two clear layers form (this can take several hours to overnight). Transfer the mixture to a large separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C) to obtain the crude aldehyde.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel as appropriate for the target aldehyde's properties.
Visualizing the Process
Reaction Mechanism
The following diagram outlines the key steps in the conversion of the α-aminonitrile to the aldehyde using DIBAL-H.
Caption: DIBAL-H reduction and subsequent hydrolysis of the α-aminonitrile.
Troubleshooting Workflow for Scale-Up
This flowchart provides a logical sequence for diagnosing and resolving common issues during the scale-up process.
Caption: A decision workflow for troubleshooting common scale-up issues.
References
-
ResearchGate. (2018). Work-up for DIBAL-H reduction (ester-alcohol)? [Online Forum]. Available at: [Link]
- BenchChem. (2025). The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide. BenchChem Technical Support.
-
Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Available at: [Link]
-
OrgoSolver. (n.d.). Ester to Aldehyde (DIBAL-H, -78 C). Available at: [Link]
-
Wikipedia. (2023). Stephen aldehyde synthesis. Available at: [Link]
-
Organic-Synthesis.com. (n.d.). DIBAL-H Reduction. Available at: [Link]
-
Chemistry Steps. (2024). DIBAL Reducing Agent. Available at: [Link]
- BenchChem. (2025).
-
TUODA. (2025). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? Available at: [Link]
-
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]
-
Quora. (2019). What is the process of preparation of Aldehydes and Ketones from DIBAL-H and Alkyl Cyanide? [Online Forum]. Available at: [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. Available at: [Link]
-
Master Organic Chemistry. (2018). The Strecker Amino Acid Synthesis. Available at: [Link]
Sources
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- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
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- 6. tuodaindus.com [tuodaindus.com]
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- 10. organic-synthesis.com [organic-synthesis.com]
Quantitative Benchmarks: Anticipated Yields and Major Byproducts
Welcome to the Advanced Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of α-amino nitriles. These bifunctional molecules are uniquely powerful intermediates, but their dual reactivity often leads to competing pathways, unwanted decomposition, and severely compromised yields.
To systematically resolve low yields in α-amino nitrile alkylations, we must first establish the exact mechanistic pathway you are attempting to optimize. Alkylation of these substrates diverges into two distinct trajectories:
-
The Bruylants Reaction (Substitution): Expulsion of the nitrile leaving group to form a highly reactive iminium ion, followed by nucleophilic attack by an organometallic reagent (e.g., Grignard, organozinc)[1].
-
Direct α-Alkylation (Deprotonation): Base-mediated abstraction of the acidic α-proton to form a carbanion, followed by electrophilic trapping, keeping the nitrile moiety intact[2].
Below is the definitive troubleshooting guide, complete with mechanistic causalities, validated protocols, and diagnostic visualizations.
Mechanistic divergence of α-amino nitriles: Bruylants substitution vs. direct α-alkylation.
Understanding baseline metrics helps identify if your low yield is due to a protocol error or fundamental substrate limitations.
| Reaction Pathway | Reagent Choice | Expected Yield | Primary Competing Byproduct | Causality of Byproduct Formation |
| Bruylants Substitution | 70–85% | Reductive Decyanation | Grignard acts as a hydride donor instead of a nucleophile. | |
| Bruylants Substitution | < 20% | Reductive Decyanation | Steric hindrance physically blocks nucleophilic attack; β-hydride elimination dominates[1]. | |
| Bruylants Substitution | Organozinc + Allyl-Br | 85–95% | Minimal | Zinc dampens basicity, preventing competitive deprotonation[3]. |
| Direct α-Alkylation | LDA / R-I (-78 °C) | 65–80% | Starting Material / Tars | Retro-Strecker (cyanide expulsion) occurs if local temperature spikes > -60 °C[2]. |
FAQ: Troubleshooting the Bruylants Reaction (Nitrile Displacement)
Q: My Bruylants reaction using a bulky Grignard reagent (e.g., isopropylmagnesium chloride) is yielding almost entirely the decyanated tertiary amine instead of the alkylated product. How do I fix this? A: This is a classic chemoselectivity failure. The Bruylants reaction proceeds through an iminium ion intermediate[4]. When you introduce a sterically encumbered Grignard reagent with accessible β-hydrogens, the energetic barrier for nucleophilic attack at the crowded iminium carbon is too high. Instead, the Grignard reagent acts as a hydride donor, reducing the iminium ion to a tertiary amine[1].
-
The Fix: Transition to organolithium reagents (which lack β-hydrides and act as stronger nucleophiles) or use an intermediate organocuprate[5].
Q: I am trying to introduce an allyl or acetate group, but my Grignard reactions are messy and low-yielding. What alternative do you suggest? A: For allylations or Reformatsky-type additions, Grignards are overly basic and can deprotonate the α-position instead of initiating nitrile expulsion. Switch to a Zinc-Mediated Bruylants Reaction . Zinc dust reacts with activated halides (like allyl bromide or ethyl bromoacetate) to form organozinc species in situ. The mild Lewis acidity of the zinc salts facilitates iminium formation without excessive basicity, yielding the target homoallylamines efficiently[3].
FAQ: Troubleshooting Direct α-Alkylation (Nitrile Retention)
Q: I am using LDA to deprotonate my N,N-dibenzylaminoacetonitrile, but upon adding my alkyl halide, I get severe decomposition and recovery of unalkylated cleaved amines. What went wrong? A: You are witnessing the "Retro-Strecker" collapse. While the cyano group stabilizes the adjacent carbanion, the resulting intermediate is incredibly fragile. If the internal temperature of the reaction flask rises even slightly above -78 °C, the molecule will undergo an elimination event, ejecting a cyanide anion and forming a reactive ketenimine or iminium species that subsequently degrades[2].
-
The Fix: Ensure absolute cryogenic conditions. Pre-cool the electrophile before dropwise addition down the side of the flask. Furthermore, ensure the alkyl halide is highly reactive (e.g., an iodide or allylic/benzylic bromide) because the α-carbanion must be trapped faster than it can decompose.
Q: I've successfully achieved α-alkylation, but my subsequent reductive decyanation step to finalize the stereocenter is sluggish. Any advice? A: Simple hydride reductions often fail on heavily substituted α-amino nitriles. Instead, utilize reductive lithiation with lithium 4,4'-di-tert-butylbiphenylide (LiDBB). This generates a tertiary alkyllithium intermediate via radical expulsion of the nitrile, which can then be protonated or even utilized for a subsequent intramolecular carbolithiation (spirocyclization) with excellent stereocontrol[2],[5].
Validated Methodologies
To ensure a self-validating system, the following protocols include built-in visual and chemical checkpoints.
Protocol 1: Zinc-Mediated Bruylants Reaction (Homoallylamine Synthesis)
Use this protocol when Grignard reagents induce unwanted reduction or dimerization.
-
Setup: In a flame-dried Schlenk flask under argon, dissolve the α-amino nitrile (0.5 mmol) in 1.0 mL of anhydrous THF[3].
-
Reagent Introduction: Sequentially add allyl bromide (1.0 mmol) and activated zinc dust (1.0 mmol).
-
Activation: Introduce glacial acetic acid (0.05 mmol dissolved in 0.05 mL of THF). Checkpoint: A mild exothermic reaction should be visually observable; this confirms the in-situ generation of the organozinc reagent.
-
Reaction: Stir vigorously at room temperature for 2 hours[3].
-
Workup: Quench the reaction carefully with saturated aqueous
. Extract the aqueous layer with diethyl ether ( mL). -
Purification: Dry the combined organic layers over
, filter, and concentrate. Purify via silica gel chromatography.
Protocol 2: Direct α-Alkylation of N,N-Disubstituted α-Amino Nitriles
Use this protocol to build contiguous stereocenters while preserving the cyano handle.
-
Deprotonation: To a solution of freshly prepared LDA (1.1 equiv) in anhydrous THF (5 mL) at strictly -78 °C, add the α-amino nitrile (1.0 equiv) dropwise over 10 minutes.
-
Aging the Carbanion: Stir at -78 °C for exactly 30 minutes. Checkpoint: A deep yellow-to-orange color often develops, indicating the formation of the stabilized α-lithiated species.
-
Electrophilic Trapping: Rapidly inject a pre-cooled (-78 °C) solution of the highly reactive alkyl iodide (1.5 equiv in 1 mL THF).
-
Completion: Allow the reaction to stir for 2 hours at -78 °C. Do not let the reaction warm up prior to quenching , or retro-Strecker decomposition will destroy the yield.
-
Quench: Add 2 mL of saturated
directly to the reaction flask while still at -78 °C, then allow it to warm to room temperature. Extract with ethyl acetate.
Diagnostic Workflow
If your specific experiment continues to fail, use the logical progression matrix below to systematically diagnose the failure point.
Workflow for diagnosing and resolving low yields in α-amino nitrile functionalizations.
References
Sources
Validation & Comparative
A Comparative Guide to Acyl Carbanion Equivalents in Organic Synthesis
Introduction: The Challenge of Acyl Carbanion Reactivity and the "Umpolung" Solution
In the realm of organic synthesis, the carbonyl group is a cornerstone of molecular architecture. Traditionally, the carbonyl carbon is electrophilic, readily attacked by nucleophiles. However, the ability to reverse this inherent polarity—a concept known as "umpolung"—opens up a new world of synthetic possibilities.[1][2][3] This "polarity inversion" allows the carbonyl carbon to act as a nucleophile, a synthon known as an acyl carbanion.[3] Direct generation of acyl carbanions is often impractical due to their high reactivity and instability. Instead, chemists rely on "acyl carbanion equivalents," masked functionalities that can be deprotonated to form a nucleophilic species and later unmasked to reveal the desired carbonyl group.[4][5]
This guide provides an in-depth comparison of the most common and effective acyl carbanion equivalents, offering insights into their mechanisms, applications, and practical considerations for researchers in organic synthesis and drug development.
Sulfur-Stabilized Acyl Carbanion Equivalents: The Dithiane Legacy
Among the most well-established and versatile acyl carbanion equivalents are 1,3-dithianes, pioneered by E.J. Corey and Dieter Seebach.[5][6][7] This strategy, often referred to as the Corey-Seebach reaction, involves the protection of an aldehyde as a 1,3-dithiane, followed by deprotonation at the C2 position to generate a potent nucleophile.[5][6][7][8]
Mechanism of Action
The acidity of the C2 proton in a 1,3-dithiane (pKa ≈ 31) is significantly increased compared to a typical methylene proton, allowing for deprotonation by strong bases like n-butyllithium (n-BuLi).[9][10] The resulting 2-lithio-1,3-dithiane is stabilized by the adjacent sulfur atoms, attributed to the polarizability of sulfur and the longer C-S bond length.[4] This stabilized carbanion can then react with a wide range of electrophiles.[5][6]
Experimental Workflow: Corey-Seebach Reaction
Caption: General workflow of the Corey-Seebach reaction.
Step-by-Step Protocol: Synthesis of a Ketone via Dithiane Alkylation
-
Dithiane Formation: An aldehyde is reacted with 1,3-propanedithiol in the presence of an acid catalyst (e.g., BF₃·OEt₂) to form the corresponding 1,3-dithiane.[8]
-
Deprotonation: The 1,3-dithiane is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (typically -30 to -78 °C). n-Butyllithium is then added dropwise to generate the 2-lithio-1,3-dithiane.[4]
-
Alkylation: The desired electrophile (e.g., an alkyl halide, epoxide, or another carbonyl compound) is added to the solution, and the reaction is allowed to warm to room temperature.[5][6][7]
-
Hydrolysis (Deprotection): The resulting 2-alkyl-1,3-dithiane is then hydrolyzed to reveal the ketone. This step often requires harsh conditions, such as the use of mercury(II) salts, due to the stability of the dithioacetal.[4][6]
Advantages and Disadvantages of Dithianes
| Feature | Advantages | Disadvantages |
| Versatility | Reacts with a broad range of electrophiles including alkyl halides, epoxides, ketones, and acyl halides.[5][6] | |
| Stability | The dithiane protecting group is stable to a wide range of acidic and basic conditions.[11] | The deprotection step can be harsh and often requires toxic mercury salts.[4][6] |
| Predictability | The reactions are generally high-yielding and predictable. | |
| Atom Economy | The use of stoichiometric strong base and the generation of sulfur-containing byproducts lower the overall atom economy. |
Cyanide-Mediated Acyl Carbanion Equivalents
The cyanide ion can act as a catalyst to generate an acyl carbanion equivalent, most notably in the benzoin condensation.[12] This reaction involves the dimerization of two aromatic aldehydes to form an α-hydroxy ketone.[12][13][14][15][16]
Mechanism of Action: The Benzoin Condensation
-
Nucleophilic Attack: A cyanide ion attacks the carbonyl carbon of an aldehyde to form a cyanohydrin intermediate.[14][15][16]
-
Proton Transfer and Carbanion Formation: A proton transfer from the adjacent carbon to the oxygen atom, facilitated by the electron-withdrawing nature of the nitrile group, generates a resonance-stabilized carbanion.[13]
-
Nucleophilic Addition: This carbanion then attacks a second molecule of the aldehyde.[12][13]
-
Catalyst Regeneration: Subsequent proton transfer and elimination of the cyanide ion yield the α-hydroxy ketone product.[12]
Caption: Mechanism of the Benzoin Condensation.
Cyanohydrins as Stoichiometric Equivalents
Protected cyanohydrins can also be used as stoichiometric acyl carbanion equivalents. The cyanohydrin is first formed from an aldehyde and a cyanide source.[17][18][19][20] After protection of the hydroxyl group (e.g., as a silyl ether), the α-proton can be removed with a strong base like lithium diisopropylamide (LDA) to generate a nucleophilic species that can participate in conjugate additions and other reactions.[21]
Advantages and Disadvantages of Cyanide-Based Methods
| Feature | Advantages | Disadvantages |
| Catalytic Potential | The benzoin condensation is a catalytic process.[12] | |
| Safety | The use of highly toxic cyanide salts requires stringent safety precautions.[19][22] | |
| Substrate Scope | The benzoin condensation is generally limited to aromatic aldehydes and glyoxals.[12] | |
| Versatility of Cyanohydrins | Cyanohydrins are versatile intermediates that can be converted to various functional groups like α-hydroxy acids and amino alcohols.[17][22] |
Nitrogen-Based Acyl Carbanion Equivalents: The Nitroalkane Route
Primary and secondary nitroalkanes are valuable precursors for acyl carbanion equivalents due to the strong electron-withdrawing nature of the nitro group, which significantly acidifies the α-protons.[23]
Mechanism of Action: The Nef Reaction
The overall transformation of a nitroalkane to a carbonyl compound is known as the Nef reaction.[24][25][26] This reaction proceeds through the formation of a nitronate salt, which is then hydrolyzed under acidic conditions to yield the corresponding aldehyde or ketone.[24][25][26][27]
-
Nitronate Formation: A primary or secondary nitroalkane is treated with a base to form a nitronate anion.[23]
-
Alkylation: This nucleophilic nitronate can then react with various electrophiles in reactions such as the Henry (nitroaldol) reaction or Michael additions.[23][28]
-
Hydrolysis (Nef Reaction): The resulting nitroalkane is then hydrolyzed, typically with strong acid, to unmask the carbonyl group.[24][25][26]
Experimental Considerations
The classical Nef reaction often requires harsh acidic conditions.[24] However, modern variations have been developed that employ milder conditions, including oxidative or reductive methods, to effect the conversion of the nitro group to a carbonyl.[25][29] For instance, treatment of the nitronate with ozone or potassium permanganate can also yield the desired carbonyl compound.[24]
Advantages and Disadvantages of Nitroalkanes
| Feature | Advantages | Disadvantages |
| Availability | A wide variety of nitroalkanes are commercially available or readily synthesized. | |
| Versatility | The nitronate anion is a versatile nucleophile for C-C bond formation.[23][28] | |
| Reaction Conditions | The classical Nef reaction requires harsh conditions that may not be compatible with sensitive functional groups.[24] | |
| Side Reactions | The formation of aldehydes via the Nef reaction can be complicated by competing Henry reactions between the starting material and the product.[29] |
Modern Alternatives: Acylsilanes and Beyond
Research continues to uncover novel and more efficient acyl carbanion equivalents. Acylsilanes have emerged as a particularly promising class of reagents.[30][31]
Acylsilanes
Acylsilanes (RCOSiR'₃) are compounds with a silicon atom directly attached to the carbonyl group.[30][32] They exhibit unique reactivity and can serve as effective acyl carbanion equivalents.[30][31] Nucleophilic attack on the carbonyl carbon of an acylsilane, followed by a Brook rearrangement, can lead to the formation of a silyl enol ether, which can then be hydrolyzed to a ketone. This sequence effectively allows the acylsilane to function as an acyl carbanion synthon.
Comparative Summary
| Acyl Carbanion Equivalent | Key Reagents | Typical Base | Key Transformation | Deprotection/Unmasking |
| 1,3-Dithianes | Aldehyde, 1,3-propanedithiol | n-BuLi | Corey-Seebach Reaction[6][7] | Hg(II) salts, oxidative methods[4][6] |
| Cyanohydrins | Aldehyde/Ketone, HCN/NaCN | Base (catalytic) or LDA (stoichiometric) | Benzoin Condensation[12], Conjugate Addition[21] | Acid or base hydrolysis[22] |
| Nitroalkanes | Primary/Secondary Nitroalkane | Various bases (e.g., DBU, alkoxides) | Henry Reaction, Michael Addition[23][28] | Nef Reaction (acid hydrolysis)[24][25][26] |
| Acylsilanes | Acylsilane | - | Nucleophilic addition followed by Brook rearrangement | Hydrolysis of silyl enol ether |
Conclusion
The concept of umpolung has revolutionized synthetic organic chemistry, and acyl carbanion equivalents are a testament to this powerful strategy. While classical methods based on dithianes, cyanohydrins, and nitroalkanes remain highly valuable, the field continues to evolve with the development of new reagents and methodologies. The choice of a particular acyl carbanion equivalent will depend on a variety of factors, including the specific synthetic target, the compatibility of functional groups, and considerations of safety and efficiency. A thorough understanding of the principles and practicalities of each method is essential for the modern synthetic chemist.
References
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Corey–Seebach reaction - Wikipedia. Available at: [Link]
-
Reaction Mechanism of Benzoin Condensation - Physics Wallah. Available at: [Link]
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Mechanism of Benzoin Condensation Reaction - BYJU'S. Available at: [Link]
-
Benzoin condensation - Wikipedia. Available at: [Link]
-
Corey-Seebach Reaction - SynArchive. Available at: [Link]
-
The Corey-Seebach Reagent in the 21st Century: A Review - PMC - NIH. Available at: [Link]
-
Corey-Seebach Reaction - Organic Chemistry Portal. Available at: [Link]
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Nef reaction - Wikipedia. Available at: [Link]
-
Benzoin Condensation Reaction | PDF - Scribd. Available at: [Link]
-
Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen | Organic Letters - ACS Publications. Available at: [Link]
-
Cyanohydrins Definition - Organic Chemistry Key Term |... - Fiveable. Available at: [Link]
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Nef reaction - chemeurope.com. Available at: [Link]
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Acylsilanes and their applications in organic chemistry - SciELO. Available at: [Link]
-
Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds - MDPI. Available at: [Link]
-
Umpolung Chemistry: An Overview - Research Journal of Science and Technology. Available at: [Link]
-
Benzoin Condensation and Perkin Condensation | Pharmaguideline. Available at: [Link]
-
Acylsilanes: valuable organosilicon reagents in organic synthesis - Monash University. Available at: [Link]
-
Acylsilanes: valuable organosilicon reagents in organic synthesis - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Emerging applications of acylsilanes in organic synthesis and beyond - RSC Publishing. Available at: [Link]
-
Cyanohydrins - Chemistry LibreTexts. Available at: [Link]
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What is umpolung? Robert Morris breaks it down in Chemical Society Reviews - Chemistry. Available at: [Link]
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Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. Available at: [Link]
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Acylsilanes and their applications in organic chemistry - ResearchGate. Available at: [Link]
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How do you synthesise a cyanohydrin? - TutorChase. Available at: [Link]
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10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - NC State University Libraries. Available at: [Link]
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Reactivity umpolung (reversal) of ligands in transition metal complexes - RSC Publishing. Available at: [Link]
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Methods of Reactivity Umpolung. Available at: [Link]
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Umpolung - Wikipedia. Available at: [Link]
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Nitroalkanes 1 and 62 as synthetic equivalents of the carbanions I and III, respectively. … - ResearchGate. Available at: [Link]
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1,3-Dithiane as acyl anion equivalent in umpolung chemistry - YouTube. Available at: [Link]
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Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides - PMC. Available at: [Link]
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Catalytic Generation of Carbanions through Carbonyl Umpolung - PMC - NIH. Available at: [Link]
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M. Nakata 1,3-Dithianes are versatile intermediates in organic synthesis. They are used as an inter- mediate of desulfurization. Available at: [Link]
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The role of 1,3-dithianes in natural product synthesis - University of Windsor. Available at: [Link]
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Generation of carbanions by the sequential reduction of carbonyl compounds. Available at: [Link]
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Overview of Carbanion Dynamics and Electrophilic Substitutions in Chiral Organolithium Compounds - PMC. Available at: [Link]
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New β-acylcarbanion equivalent based on allyltrimethylsilane chemistry - RSC Publishing. Available at: [Link]
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Acyl anion equivalents. Synthesis of ketones and α-(phenylthio)ketones from the adducts of bis(phenylthio)carbanions and carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Conjugate addition of acyl carbanion equivalents via the protected cyanohydrin method | Journal of the American Chemical Society. Available at: [Link]
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Nitro compound synthesis by C-C coupling. Available at: [Link]
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Aldehydes as alkyl carbanion equivalents for additions to carbonyl compounds | Request PDF - ResearchGate. Available at: [Link]
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Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Available at: [Link]
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Strategies for the Photocatalytic Generation of Carbanion Equivalents for Reductant-Free C–C Bond Formations | Accounts of Chemical Research - ACS Publications. Available at: [Link]
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Analytical Superiority and Structural Validation of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile in Drug Discovery
As pharmaceutical pipelines increasingly demand intermediates with high metabolic stability and rigid conformational profiles, cyanomethylated amines have become crucial building blocks. This guide provides a direct, data-grounded comparison between the sterically hindered 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile (Target Product) and the ubiquitous 2-(piperidin-1-yl)acetonitrile (Standard Alternative).
By acting as a precursor to complex diamines, the 2,6-dimethyl variant offers unique steric shielding that directly correlates with reduced N-dealkylation rates in vivo. Below, we dissect the causality behind their distinct spectroscopic signatures (NMR, IR, MS) to ensure robust validation in your synthetic workflows.
Structural Rationale and Workflow Integration
The introduction of geminal methyl groups at the 2- and 6-positions of the piperidine ring fundamentally alters the molecule's three-dimensional space. In drug development, converting this intermediate to a primary amine (via nitrile reduction) yields a highly shielded basic center.
Why choose the 2,6-dimethyl alternative?
-
Conformational Locking: The predominantly cis-dimethyl configuration forces the ring into a rigid chair conformation, reducing the entropic penalty upon receptor binding.
-
Metabolic Shielding: The adjacent methyl groups sterically block cytochrome P450 enzymes from accessing the lone pair on the nitrogen, dramatically extending the half-life of downstream Active Pharmaceutical Ingredients (APIs).
Fig 1. Synthetic workflow for API generation via 2-(2,6-dimethylpiperidin-1-yl)acetonitrile.
Spectroscopic Comparison: The Causality of Steric Hindrance
Understanding the spectroscopic shifts between the substituted target and the unsubstituted alternative is critical for confident structural validation. The tables below summarize the expected analytical markers.
Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Comparison
| Proton Assignment | 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile[1] | 2-(Piperidin-1-yl)acetonitrile[2] | Diagnostic Implication |
| -N-CH₂-CN | 3.75 ppm (s, 2H) | 3.59 ppm (s, 2H) | Critical Marker: Downfield shift due to steric strain |
| C2-H / C6-H | 2.34 - 2.48 ppm (m, 2H) Methines | ~2.58 ppm (m, 4H) Methylene | Multiplicity change confirms alkylation pattern |
| Ring -CH₂- | 1.21 - 1.64 ppm (m, 6H) | 1.50 - 1.65 ppm (m, 6H) | Separation of axial and equatorial shifts in target |
| -CH₃ Groups | 1.09 ppm (d, J=6.17 Hz, 6H) | N/A | Validates the presence of the 2,6-dimethyl moiety |
Application Scientist's Insight (The "Why"):
The defining feature in the ¹H NMR spectrum is the profound downfield shift of the cyanomethyl protons (from 3.59 ppm to 3.75 ppm)[1][2]. In the unsubstituted piperidine, the -CH₂-CN group can easily adopt an equatorial orientation, residing in a relatively shielded magnetic environment. However, the presence of the 2,6-equatorial methyls in the cis-isomer forces the cyanomethyl group into a highly strained, axial-like trajectory to alleviate
Table 2: Infrared (ATR) and Mass Spectrometry (ESI+) Comparison
| Modality | Parameter | 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile | 2-(Piperidin-1-yl)acetonitrile |
| MS (ESI-TOF) | [M+H]⁺ | 153.14 m/z | 125.11 m/z |
| MS/MS (CID) | Primary Loss | 126.12 m/z (Loss of -CN radical) | 98.09 m/z (Loss of -CN radical) |
| FT-IR | ν(C≡N) | ~2235 cm⁻¹ (Sharp, weak) | ~2240 cm⁻¹ (Sharp, weak) |
| FT-IR | ν(C-H) Methyl | 2960 cm⁻¹, 2875 cm⁻¹ | Absent |
| FT-IR | δ(C-H) Methyl | 1450 cm⁻¹, 1375 cm⁻¹ (gem-dimethyl split) | Absent |
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, utilize the following self-validating protocol for the synthesis and spectroscopic characterization of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile.
Workflow: Synthesis and Validation
Step 1: Alkylation Reaction
-
Charge a flame-dried round-bottom flask with cis-2,6-dimethylpiperidine (1.0 equiv) and anhydrous acetonitrile (0.5 M).
-
Add anhydrous K₂CO₃ (2.0 equiv) to act as an acid scavenger.
-
Slowly add chloroacetonitrile (1.1 equiv) dropwise at 0 °C to control the initial exotherm.
-
Heat the suspension to 80 °C and stir vigorously for 12 hours.
Step 2: Aqueous Workup
-
Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between EtOAc and deionized H₂O. Extract the aqueous layer twice with EtOAc.
-
Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude oil.
Step 3: Chromatographic Purification
-
Purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc).
-
Pool the UV-active fractions (210 nm) and evaporate to yield the target product as a colorless oil[1].
Step 4: Spectroscopic Validation (Quality Control)
-
NMR Check: Dissolve 15 mg of the product in 0.6 mL CDCl₃. The reaction is deemed successful only if the diagnostic doublet at 1.09 ppm (6H) and the sharp singlet at 3.75 ppm (2H) are cleanly resolved[1].
-
LC-MS Check: Run a fast LC-MS (ESI+) protocol. The main peak must correspond to
without the presence of the unalkylated starting material ( ).
Fig 2. Multi-modal spectroscopic workflow for validating the cyanomethylated intermediate.
Conclusion
While 2-(piperidin-1-yl)acetonitrile[3] serves as a capable intermediate for standard chemical libraries, the integration of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile is an intentional, strategic choice for advanced drug development. By understanding the causal mechanisms behind its NMR shifts and strictly adhering to the multiparametric validation workflows outlined above, synthesis chemists can reliably leverage its rigid topography to craft highly stable, potent next-generation therapeutics.
References
- Title: Pyrazolopyrimidines and their uses as PDGFR inhibitors (WO2023007009A1)
-
Title: Nickel-Catalyzed Cyanation of Benzylic and Allylic Pivalates Source: Scholaris / Primary Literature URL: [Link] (Detailed supplementary data for 2-(piperidin-1-yl)acetonitrile ¹H NMR analysis)
-
Title: Piperidinoacetonitrile (CID 18164) Source: PubChem Database - National Institutes of Health (NIH) URL: [Link]
Sources
13C NMR spectrum of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile
High-Field vs. Benchtop 13C NMR: A Comparative Guide for the Structural Verification of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile
Executive Summary & The Analytical Challenge
The synthesis of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile (CAS 825-28-5) involves the N-alkylation of 2,6-dimethylpiperidine. For drug development professionals and process chemists, this building block presents a unique analytical challenge: it exists as a mixture of diastereomers. The starting material is predominantly the cis-isomer (a symmetric meso compound with equatorial methyls), but varying amounts of the trans-isomer (a racemic mixture with one axial and one equatorial methyl) are often present.
Choosing the correct Nuclear Magnetic Resonance (NMR) technology is critical. While Benchtop NMR (80 MHz) has revolutionized real-time reaction monitoring, High-Field NMR (600 MHz) remains irreplaceable for resolving subtle stereochemical impurities. This guide objectively compares both platforms, detailing the causality behind the 13C NMR spectral characteristics and providing a self-validating analytical protocol.
Mechanistic Grounding: Stereochemistry and The 13C NMR Causality
To understand why instrument field strength matters, one must first understand the molecular physics dictating the 13C NMR spectrum.
-
The Cis-Isomer (Major): In the cis configuration, both methyl groups on C2 and C6 occupy equatorial positions to minimize steric strain[1]. The N-alkyl group (-CH₂CN) also favors the equatorial plane. This grants the molecule a plane of symmetry (
). Consequently, the 13C NMR spectrum collapses into exactly 6 distinct carbon signals : one for the nitrile, one for the N-CH₂, two for the symmetric piperidine ring pairs (C2/C6 and C3/C5), one for C4, and one for the symmetric methyls. -
The Trans-Isomer (Minor): The trans configuration forces one methyl group into an axial position. This axial methyl experiences a severe
-gauche interaction with the C4 ring carbon. This spatial proximity causes steric crowding, polarizing the C-H bonds and shielding the nuclei. As a result, the axial methyl and the C4 carbon of the trans-isomer shift significantly upfield (by ~3-6 ppm) compared to the cis-isomer. Furthermore, the loss of symmetry splits the C2 and C6 signals into non-equivalent peaks.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Because the chemical shift differences between the cis and trans ring carbons can be incredibly tight, low-field instruments often suffer from signal overlap, masking the stereochemical purity of the batch.
Technology Comparison: High-Field vs. Benchtop NMR
When evaluating an analytical workflow for 2-(2,6-dimethylpiperidin-1-yl)acetonitrile, scientists must balance resolution against operational speed.
Table 1: Comparative Performance of NMR Platforms for Nitrile Evaluation
| Parameter | High-Field NMR (600 MHz, Cryoprobe) | Benchtop NMR (80 MHz, Permanent Magnet) | Practical Impact on Workflow |
| 13C Resolution | < 0.5 Hz | 1.5 - 2.5 Hz | High-Field is mandatory to resolve cis/trans C2/C6 peak splitting[2]. |
| Sensitivity (S/N) | Extremely High (Cryo-enhanced) | Low to Moderate | Benchtop requires neat/highly concentrated samples for 13C acquisition. |
| C≡N Detection | Rapid (< 5 mins) | Very Slow (> 2 hours) | Quaternary nitriles lack NOE enhancement; Benchtop struggles with C≡N visibility. |
| Operational State | Final QC / Structural Elucidation | Fume-hood Reaction Monitoring | Benchtop excels at tracking the formation of the N-CH₂-CN bond in real-time. |
Self-Validating Experimental Protocol: 13C & DEPT-135 NMR
A robust analytical protocol must be self-validating. To unequivocally assign the structure of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile and rule out unreacted starting material, a standard 1D 13C sequence must be paired with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 30 mg of the purified intermediate in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Locking and Shimming: Insert the NMR tube, lock onto the deuterium signal of CDCl₃, and shim the Z-axis to optimize magnetic field homogeneity. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm[3].
-
1D 13C Acquisition (The Trap): Run a standard 13C{1H} WALTZ-16 decoupled sequence. Causality Check: You must set the relaxation delay (D1) to at least 2.0 seconds. The quaternary nitrile carbon (C≡N) lacks directly attached protons, meaning it relies on slow dipole-dipole relaxation mechanisms. If D1 is too short, the C≡N peak will completely vanish from the spectrum.
-
DEPT-135 Validation (The Proof): Immediately run a DEPT-135 sequence.
-
Logic: In a DEPT-135 spectrum, quaternary carbons disappear. CH and CH₃ groups phase positive (up), while CH₂ groups phase negative (down).
-
Validation: By overlaying the spectra, the researcher can mathematically prove the formation of the product. The new N-CH₂-CN signal must appear as a negative peak, while the C≡N signal must be present in the 1D 13C but utterly invisible in the DEPT-135.
-
Quantitative Data Presentation: Peak Assignments
The table below synthesizes the expected 13C NMR chemical shifts for the major cis-meso isomer, combining core piperidine shift logic[4] with the deshielding effects of the N-acetonitrile appendage.
Table 2: 13C NMR Peak Assignments for cis-2-(2,6-Dimethylpiperidin-1-yl)acetonitrile
| Carbon Position | Chemical Shift (ppm) | Multiplicity (1H Decoupled) | DEPT-135 Phase | Causality / Structural Rationale |
| C≡N (Nitrile) | ~116.5 | C (Quaternary) | Invisible (0) | Highly deshielded sp carbon; invisible due to lack of protons. |
| C2 / C6 (Ring) | ~56.2 | CH | Positive (+) | Deshielded strongly by the adjacent piperidine nitrogen. |
| N-CH₂-CN | ~42.0 | CH₂ | Negative (-) | Alpha to both the electronegative N and the electron-withdrawing CN group. |
| C3 / C5 (Ring) | ~34.1 | CH₂ | Negative (-) | Standard beta-aliphatic ring carbons; unperturbed. |
| C4 (Ring) | ~24.5 | CH₂ | Negative (-) | Gamma to nitrogen; the most shielded carbon in the ring system. |
| C2-CH₃ / C6-CH₃ | ~21.8 | CH₃ | Positive (+) | Standard aliphatic methyls; equivalent due to |
Workflow Visualization
The following diagram maps the logical decision tree for selecting the appropriate NMR technology during the scale-up of this intermediate.
Workflow for NMR field strength selection in 2-(2,6-dimethylpiperidin-1-yl)acetonitrile QC.
References
-
Supporting Information Hydrogenation of Functionalised Pyridines With a Rhodium Oxide Catalyst under Mild Conditions. Source: rsc.org. URL: [Link]
-
Antitubercular Benzothiazinones: Synthesis, Activity, Properties and SAR. Source: uni-halle.de. URL: [Link]
-
Supporting Information - DOI. Source: doi.org. URL: [Link]
-
Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL: [Link]
Sources
enzymatic hydrolysis of α-amino nitrile derivatives
Comprehensive Comparison Guide: Enzymatic vs. Chemical Hydrolysis of -Amino Nitrile Derivatives
As the demand for enantiopure unnatural
As a Senior Application Scientist, I have compiled this technical guide to critically compare traditional chemical hydrolysis against emerging biocatalytic strategies. Herein, we dissect the causality behind enzyme selection, explore optimal reaction conditions, and provide a self-validating experimental protocol designed to ensure reproducible stereocontrol.
Mechanistic Pathways: Evaluating the Alternatives
The conversion of
-
Chemical Hydrolysis (Acid/Base): Utilizes harsh conditions (e.g., concentrated HCl or NaOH,
). While effective for converting the cyano group, it invariably destroys any existing stereocenters, yielding a racemic mixture of the -amino acid. -
Nitrile Hydratase (NHase) & Amidase Cascade: NHases (EC 4.2.1.84) hydrate the nitrile to an
-amino amide, followed by amidase-catalyzed hydrolysis to the acid[2]. While amidases are often highly enantioselective, NHases frequently exhibit low stereoselectivity for the initial hydration, resulting in intermediate accumulation and complex downstream purification[2],[3]. -
Nitrilase (Direct Cleavage): Nitrilases (EC 3.5.5.1) facilitate the direct, single-step cleavage of the nitrile to the carboxylic acid, releasing ammonia[3]. Due to their distinct active site topology (a highly conserved Glu-Lys-Cys catalytic triad), certain nitrilases exhibit exceptionally high enantioselectivity (
) toward -amino nitriles[4].
Catalytic pathways for α-amino nitrile hydrolysis: Chemical vs. Enzymatic routes.
Quantitative Performance Comparison
When developing a synthetic route, scientists must balance yield limits against stereopurity. A major advantage of nitrilases over both NHases and traditional chemical kinetic resolution is their compatibility with Dynamic Kinetic Resolution (DKR) [1],[5]. At mildly basic pH (
Table 1: Methodological Comparison of Hydrolysis Techniques
| Performance Metric | Chemical Hydrolysis | NHase/Amidase Cascade[2] | Nitrilase Direct DKR[1][4] |
| Stereoselectivity ( | None ( | Variable (Depends on amidase) | Exceptionally High ( |
| Theoretical Yield Limit | 100% (Racemic) | 50% (Standard kinetic resolution) | >99% (Enabled by in situ DKR) |
| Operational Conditions | Refluxing strong acid/base | Mild aqueous, neutral pH | Mild aqueous, pH 7.5–8.0, |
| Downstream Processing | High salt removal | Intermediate amide separation | Simple extraction (Ammonia off-gas) |
The Logic of Physicochemical Parameter Control
Enzyme performance is strictly governed by environmental causality. For example, studies on Rhodococcus erythropolis SET1 demonstrate that nitrilase activity and enantioselectivity are highly sensitive to temperature fluctuations[6].
-
Temperature: Increasing the reaction temperature from
to causes an approximate loss in initial enantioselectivity, accelerating to an loss at due to increased conformational flexibility of the enzyme[6]. -
pH & Co-solvents: While higher pH drives the necessary substrate racemization for DKR[1], it can also initiate background chemical hydrolysis to the amide. Buffer formulation (e.g.,
Potassium Phosphate, pH 8.0) and optimal co-solvent ratios (e.g., 5-10% methanol to aid substrate solubility) must be tightly controlled[6].
Dynamic Kinetic Resolution (DKR) of α-amino nitriles at mildly basic pH.
Self-Validating Experimental Protocol: Nitrilase-Mediated DKR
To establish absolute trustworthiness in analytical results, the following methodology incorporates internal verification checkpoints. By running parallel negative controls (to quantify non-enzymatic background racemization) and positive reference controls, this protocol inherently separates biological catalysis from chemical background noise.
Workflow: Enantioselective Synthesis of (S)-Phenylglycine from Racemic Phenylglycinonitrile
Phase 1: Preparation & Control Matrix Setup
-
Buffer Formulation: Prepare a
Potassium Phosphate buffer. Adjust to exactly pH 8.0 at to enable substrate racemization without denaturing the biocatalyst[6],[1]. -
Substrate Solutions: Dissolve racemic 2-amino-2-phenylacetonitrile in pure ethanol to create a
stock. -
Matrix Allocation: Set up three reaction vessels:
-
Reaction (Rx): Buffer + Enzyme + Substrate.
-
Negative Control (-Ctrl): Buffer + Substrate (No Enzyme)
Validates spontaneous background racemization and chemical stability. -
Positive Control (+Ctrl): Buffer + Enzyme + 3-hydroxybutyronitrile (Standard Reference)
Validates specific batch nitrilase activity prior to processing[6].
-
Phase 2: Biocatalytic Execution
4. Equilibrate all vessels to strictly
Phase 3: In-Process Quality Control (IPQC) & Quenching
7. At
Phase 4: Chiral Verification (Self-Validation Checkpoint) 9. Analyze the supernatant via Chiral HPLC (e.g., Crownpak CR(+) column, perchloric acid mobile phase)[6]. 10. Validation Logic:
- The -Ctrl must show a stable 50:50 racemic peak integration (confirming chemical hydrolysis is minimal).
- The Rx trace must show the depletion of both (R) and (S) nitrile peaks while demonstrating a solitary peak for the (S)-
-amino acid, proving that the (R)-nitrile successfully racemized into the (S)-nitrile to feed the enzyme (Yield ),[5].
References
-
Progress of Enantioselective Nitrile Biotransformations in Organic Synthesis CHIMIA URL:[Link]
-
Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium National Institutes of Health (NIH) / PMC URL:[Link]
-
Amino Acids | Amino Acids, Peptides and Proteins RSC Publishing - Books Gateway URL:[Link]
-
An investigation of nitrile transforming enzymes in the chemo-enzymatic synthesis of the taxol sidechain Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation ResearchGate URL:[Link]
-
Efficient Synthesis of Non-Natural L-2-Aryl-Amino Acids by a Chemoenzymatic Route ResearchGate URL:[Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. chimia.ch [chimia.ch]
- 3. An investigation of nitrile transforming enzymes in the chemo-enzymatic synthesis of the taxol sidechain - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01191D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
